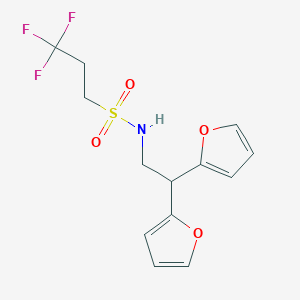

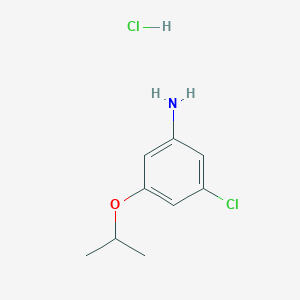

![molecular formula C20H14N2O4S B2817961 2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid CAS No. 745027-88-7](/img/structure/B2817961.png)

2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

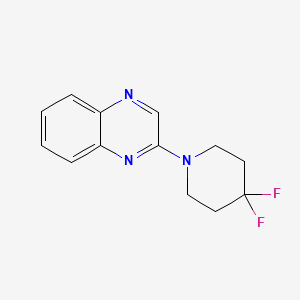

The compound is a complex organic molecule that contains a naphthalene group, a pyrrolidinone group, a pyridine group, and a carboxylic acid group . These groups are common in many organic compounds and have various properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene and pyridine groups are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The pyrrolidinone group contains a nitrogen atom and two carbonyl groups, which could participate in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group suggests that this compound would be acidic. The aromatic groups might contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers Patel and Patel (2015) synthesized a series of heterocyclic compounds by condensing Schiff bases with succinic anhydride, producing derivatives that were evaluated for antibacterial and antifungal activities. These synthesized compounds, including derivatives of pyrrolidine and naphthalene, were characterized using various spectroscopic methods and showed variable activity against bacterial and fungal strains, indicating their potential in medicinal chemistry and drug design (Patel & Patel, 2015).

Novel Synthetic Approaches

Grombein et al. (2013) discovered a novel synthetic approach to 1-arylthio-2-naphthols through a nucleophilic aromatic substitution reaction, revealing an easy method to synthesize these compounds. This finding opens avenues for the structural diversification of naphthalene derivatives, potentially useful as inhibitors of cytochrome P450, highlighting their significance in pharmaceutical research and development (Grombein et al., 2013).

Chemosensor Development

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors showing selective coordination and colorimetric response to Cu2+ ions. The study illustrates the potential of naphthalene derivatives in environmental monitoring and metal ion detection, demonstrating the versatility of these compounds in developing sensitive and selective chemosensors (Gosavi-Mirkute et al., 2017).

Conducting Polymers

Sotzing et al. (1996) explored the electrochemical polymerization of bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, to yield conducting polymers with low oxidation potentials. This research underscores the applicability of naphthalene derivatives in the field of conducting polymers, offering insights into their potential for electronic and optoelectronic applications (Sotzing et al., 1996).

Metal-Organic Frameworks (MOFs)

Zhang et al. (2014) utilized a pyridine-acylamide ligand based on naphthalene for constructing metal–organic frameworks with various carboxylate ligands. The synthesized MOFs were structurally characterized and showed diverse architectures, indicating the role of naphthalene derivatives in the design and development of new MOF materials for potential applications in gas storage, separation, and catalysis (Zhang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c23-17-11-16(27-18-14(20(25)26)8-4-10-21-18)19(24)22(17)15-9-3-6-12-5-1-2-7-13(12)15/h1-10,16H,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCCCDJNUTMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=C(C=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)

![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)

![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)